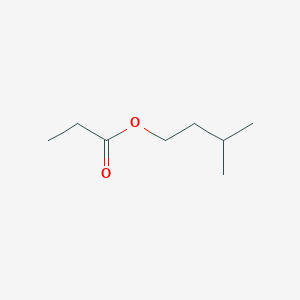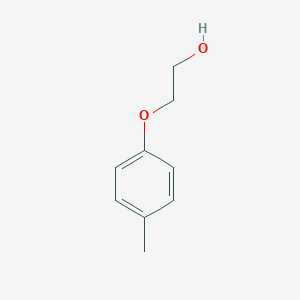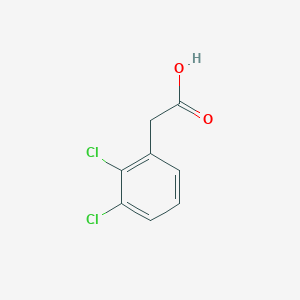
Propionato de isoamilo
Descripción general
Descripción
Isoamyl propionate, also known as 3-methylbutyl propanoate, is an ester formed from isoamyl alcohol and propionic acid. It is a colorless liquid with a fruity odor reminiscent of apricots and pineapples. This compound is commonly used in the flavor and fragrance industry due to its pleasant aroma.
Aplicaciones Científicas De Investigación
Isoamyl propionate has various applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its role in natural flavor and fragrance biosynthesis.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Isoamyl propionate is typically synthesized through the esterification of isoamyl alcohol with propionic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester. The general reaction is as follows:
Isoamyl alcohol+Propionic acid→Isoamyl propionate+Water
Industrial Production Methods: In industrial settings, the esterification process can be carried out in a continuous reactor system to increase efficiency. The use of immobilized enzymes, such as lipases, has also been explored to catalyze the esterification reaction under milder conditions, reducing the need for harsh acids and high temperatures .
Types of Reactions:
Hydrolysis: Isoamyl propionate can undergo hydrolysis in the presence of water and an acid or base catalyst, reverting to isoamyl alcohol and propionic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.
Oxidation: While esters are generally resistant to oxidation, under specific conditions, isoamyl propionate can be oxidized to form corresponding acids and alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or lipases.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Hydrolysis: Isoamyl alcohol and propionic acid.
Transesterification: New esters and alcohols.
Oxidation: Corresponding acids and alcohols.
Mecanismo De Acción
The mechanism of action of isoamyl propionate primarily involves its interaction with olfactory receptors in the nasal cavity, which are responsible for detecting its fruity aroma. The ester functional group interacts with specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic smell. In biochemical applications, its ester bond can be hydrolyzed by esterases, releasing isoamyl alcohol and propionic acid .
Comparación Con Compuestos Similares
Isoamyl acetate: Another ester with a fruity odor, commonly used in banana flavoring.
Ethyl propionate: An ester with a pineapple-like aroma, used in flavorings and fragrances.
Butyl propionate: An ester with a sweet, fruity odor, used in perfumes and as a solvent.
Uniqueness: Isoamyl propionate stands out due to its specific combination of isoamyl alcohol and propionic acid, giving it a unique apricot-pineapple aroma. Its synthesis and applications are well-studied, making it a valuable compound in both research and industry .
Propiedades
IUPAC Name |
3-methylbutyl propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-4-8(9)10-6-5-7(2)3/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOGXQMKWQFZEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047613 | |
| Record name | 3-Methylbutyl propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid with a fruity, apricot, pineapple-like odour | |
| Record name | Isoamyl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/301/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
159.00 to 161.00 °C. @ 760.00 mm Hg | |
| Record name | 3-Methylbutyl propanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034164 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in ethanol and most fixed oils, insoluble in glycerol, propylene glycol and water, 1ml in 3ml 70% ethanol (in ethanol) | |
| Record name | Isoamyl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/301/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.866-0.871 | |
| Record name | Isoamyl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/301/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
105-68-0 | |
| Record name | Isoamyl propionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoamyl propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoamyl propionate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7932 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Butanol, 3-methyl-, 1-propanoate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Methylbutyl propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopentyl propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.021 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOAMYL PROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A8739M82Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Methylbutyl propanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034164 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common methods for synthesizing isoamyl propionate?
A1: Isoamyl propionate is primarily synthesized through the esterification reaction of propionic acid and isoamyl alcohol. Researchers have explored a wide array of catalysts to facilitate this reaction, including:
- Solid Acid Catalysts: These include materials like sulfated zirconia [], SO2-4/TiO2 [], activated carbon supported tungstosilicic acid [], and modified strong acid cation ion exchange resin by cerium sulfate [].
- Heteropoly Acids: Examples include tungstophosphoric acid (H3PW12O40·29H2O) [] and activated carbon supported tungstophosphoric acid [].
- Other Catalysts: Researchers have also investigated the use of SnCl4.5H2O [, ], potassium bisulfate [], ceric sulfate [], solid iron system super strong acid [], copper methanesulfonate [], sodium bisulfate [], and sodium hydrogen sulfate [].
Q2: What are the advantages of using solid acid catalysts for isoamyl propionate synthesis?
A2: Solid acid catalysts offer several benefits over traditional liquid catalysts, including:
- Recyclability: Many solid acid catalysts can be reused multiple times without significant loss of activity [, , , ].
Q3: How does microwave irradiation impact the synthesis of isoamyl propionate?
A3: Studies have demonstrated that employing microwave irradiation can significantly accelerate the synthesis of isoamyl propionate [, ]. This method often results in shorter reaction times and higher yields compared to conventional heating.
Q4: What factors influence the yield of isoamyl propionate in these reactions?
A4: Several factors play a crucial role in determining the yield of isoamyl propionate:
Q5: What are the advantages of using acidic ionic liquids as catalysts for isoamyl propionate synthesis?
A5: Acidic ionic liquids, such as [(CH2)4SO3HMIm]HSO4 [], have demonstrated excellent catalytic activity in the synthesis of isoamyl propionate. Their advantages include:
- Recyclability: Acidic ionic liquids can be reused multiple times without significant loss of activity [].
Q6: What is the characteristic aroma of isoamyl propionate, and what is it primarily used for?
A6: Isoamyl propionate possesses a strong, fruity odor often described as banana-like or pear-like. This characteristic aroma makes it a popular choice as a flavoring agent in:
Q7: Are there any natural sources of isoamyl propionate?
A7: Yes, isoamyl propionate is found naturally in various fruits, including apples [] and papaya [].
Q8: What are the safety considerations associated with isoamyl propionate?
A8: While generally considered safe for consumption in food-grade quantities, high concentrations of isoamyl propionate may cause irritation to the skin, eyes, and respiratory tract. As with any chemical, proper handling and safety precautions should be exercised.
Q9: What are some future research directions for isoamyl propionate?
A9: Ongoing research focuses on developing more efficient and sustainable methods for its production, as well as exploring its potential applications in other areas, such as:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tricyclo[4.3.1.13,8]undecan-3-ol](/img/structure/B85384.png)











